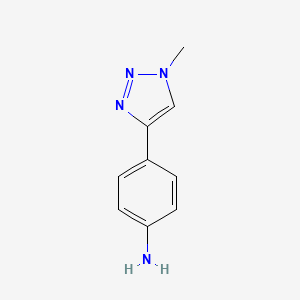

4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-(1-methyltriazol-4-yl)aniline |

InChI |

InChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3 |

InChI Key |

RICPPRFNLMRYPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=N1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Reactivity and Organic Transformations of 4 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NH₂). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. byjus.com Given that the para position is occupied by the triazole substituent, electrophilic attack is expected to occur predominantly at the ortho positions (positions 2 and 6) of the aniline ring.

Common electrophilic aromatic substitution reactions applicable to anilines include halogenation, nitration, and sulfonation. byjus.com

Halogenation: The reaction of aniline with bromine water at room temperature typically results in the formation of a white precipitate of 2,4,6-tribromoaniline. byjus.com For this compound, a similar reaction would be expected to yield 2,6-dibromo-4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline.

Nitration: The nitration of aniline can be complex. Direct nitration with a mixture of nitric acid and sulfuric acid can lead to a mixture of ortho, meta, and para isomers, as the acidic medium protonates the aniline to form the anilinium ion, which is a meta-director. byjus.com To achieve selective para-nitration, the amino group is often first protected by acetylation.

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate (B86663). Upon heating, this intermediate rearranges to sulfanilic acid, which exists as a zwitterion. byjus.com A similar reaction with this compound would be expected to yield the corresponding sulfonic acid derivative.

The table below summarizes the expected major products of electrophilic aromatic substitution on this compound based on the known reactivity of aniline.

| Reaction | Reagent | Expected Major Product |

| Bromination | Bromine water | 2,6-dibromo-4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline |

| Nitration (with protection) | 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₂O, H⁺ or OH⁻ | 2-nitro-4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline |

| Sulfonation | Fuming H₂SO₄ | 2-amino-5-(1-methyl-1H-1,2,3-triazol-4-yl)benzenesulfonic acid |

Nucleophilic Reactions Involving the Triazole Nitrogen Atoms

The 1,2,3-triazole ring contains three nitrogen atoms, each with a lone pair of electrons, making them potential nucleophiles. In the case of 1-substituted 1,2,3-triazoles, the N2 and N3 atoms are available for nucleophilic attack. The regioselectivity of such reactions is influenced by factors like the electrophile, solvent, and reaction conditions. researchgate.net

A common nucleophilic reaction involving triazole nitrogens is N-alkylation to form triazolium salts. mdpi.com For instance, 1-methyl-4-phenyl-1H-1,2,3-triazole can be methylated with methyl iodide to form 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide. nih.gov This suggests that this compound could undergo a similar quaternization reaction at the N3 position.

Studies on the alkylation of NH-1,2,3-triazoles have shown that N2-alkylation can be achieved with high selectivity under certain conditions, for example, using vinyl ethers in the presence of a gold catalyst. nih.gov While this compound is already N1-substituted, these findings highlight the possibility of selectively targeting the different nitrogen atoms within the triazole ring for functionalization.

Modifications and Functionalizations of the Methyl Substituent

The methyl group attached to the N1 position of the triazole ring can also be a site for chemical modification, although it is generally less reactive than the aniline ring or the triazole nitrogens. Functionalization of this methyl group often requires its conversion into a more reactive species.

One potential pathway for functionalization involves the formation of a triazolium salt, as discussed in the previous section. The protons on the N-methyl group of a triazolium salt are more acidic than those on the N-methyl group of the parent triazole. Deprotonation of the N-methyl group in a 1,3-dialkyl-1,2,3-triazolium salt can lead to the formation of an N-heterocyclic carbene (NHC), which is a highly reactive intermediate. researchgate.net This NHC can then react with various electrophiles, allowing for the introduction of new functional groups at the carbon of the original methyl group.

Alternatively, direct C-H functionalization of the methyl group may be possible under specific catalytic conditions, although this is a challenging transformation. Research in the area of metal-catalyzed C-H functionalization on triazole rings is an active field. rsc.org

Oxidation and Reduction Pathways

The aniline and triazole moieties of this compound can undergo both oxidation and reduction reactions.

Oxidation: The amino group of aniline is susceptible to oxidation. mdpi.commdpi.com Mild oxidation of 2-substituted anilines can generate electrophilic N-aryl nitrenoid intermediates, which can then undergo further reactions to form various N-heterocycles. acs.orgsci-hub.se The specific products of oxidation depend on the oxidant used and the reaction conditions. Stronger oxidizing agents can lead to the formation of nitroso or nitro compounds, or even polymerization.

Reduction: While the aniline part of the molecule is already in a reduced state, the synthesis of this compound often proceeds via the reduction of a nitro precursor, namely 1-methyl-4-(4-nitrophenyl)-1H-1,2,3-triazole. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon. nih.gov Other reducing agents like zinc or magnesium powder in the presence of a proton donor can also be effective for the selective reduction of aromatic nitro groups. The reduction of a nitro group to an amine is a critical step in the synthesis of many aniline derivatives. nih.gov

The table below outlines a key reduction pathway for the synthesis of the title compound.

| Starting Material | Reagent/Catalyst | Product | Reference |

| 1-methyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | H₂, 10% Pd/C, Methanol | This compound | nih.gov |

Formation of Coordination Complexes and Ligands

The nitrogen atoms of the triazole ring and the amino group on the aniline ring in this compound make it an excellent candidate as a ligand for the formation of coordination complexes with various metal ions. Triazole derivatives are well-known for their ability to act as bridging ligands, leading to the formation of polynuclear complexes with interesting magnetic and structural properties. mdpi.com

The coordination can occur through the N2 and N3 atoms of the triazole ring, and potentially through the nitrogen of the amino group. The specific coordination mode will depend on the metal ion, the counter-ion, and the reaction conditions. For example, 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating to metal ions through a sulfur atom and an amine group. nih.gov Similarly, ditopic triazole-pyrazole ligands have been used to prepare mononuclear complexes with metals such as Ni(II), Co(II), Cd(II), and Cu(II). nih.gov

The synthesis of coordination compounds with triazolyl ligands and silver(I) has been shown to result in a variety of structures, including mononuclear, dinuclear, trinuclear, and tetranuclear complexes, as well as 3-D polymers. globethesis.com The substituents on the triazole ring and the nature of the anion play a significant role in determining the final structure of the complex. globethesis.com These examples suggest that this compound could form a diverse range of coordination compounds with various transition metals.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1D NMR (¹H, ¹³C, ¹⁵N) Applications

Specific ¹H, ¹³C, and ¹⁵N NMR chemical shifts, coupling constants, and signal assignments for 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline could not be located. This data is crucial for the unambiguous confirmation of the molecule's atomic structure, including the substitution pattern on both the aniline (B41778) and triazole rings.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

No published COSY, HMQC, or HMBC spectra were found for this compound. These 2D NMR techniques are essential for establishing correlations between protons and carbons, which confirms the bonding framework of the molecule. Without this data, a detailed connectivity analysis cannot be performed.

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry data, which would provide the exact mass of the molecular ion and confirm its elemental composition, was not available in the searched literature.

LC-MS for Purity and Mixture Analysis

While LC-MS is a standard technique for analyzing the purity of chemical compounds, no specific chromatograms or mass spectrometry data from an LC-MS analysis of this compound were identified.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Experimentally recorded FTIR and Raman spectra, which would show characteristic absorption or scattering bands corresponding to the functional groups present in the molecule (such as N-H stretches of the amine, C=C stretches of the aromatic rings, and N=N stretches of the triazole ring), could not be sourced from the available literature.

Despite a thorough search for crystallographic data on the compound this compound, no specific X-ray diffraction studies detailing its solid-state structure were found in the available scientific literature.

The requested article, focusing on the advanced spectroscopic and structural characterization of this particular molecule through X-ray crystallography, cannot be generated. The required subsections—Crystal Packing and Intermolecular Interactions, and Conformational Analysis and Dihedral Angles—are entirely dependent on the availability of a solved crystal structure, which does not appear to be publicly accessible at this time.

Crystallographic information is available for structurally related but distinct compounds, such as the 1,2,4-triazole (B32235) isomer, 4-(1,2,4-triazol-1-yl)aniline. However, the positional isomerism of the nitrogen atoms in the triazole ring and the presence of a methyl group in the target compound, this compound, would lead to significant differences in crystal packing, intermolecular interactions, and molecular conformation. Therefore, data from these analogues cannot be used to accurately describe the specified molecule.

Without the foundational crystallographic data for this compound, a scientifically accurate and detailed analysis as per the requested outline is not possible.

Computational and Theoretical Investigations of 4 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline. These methods provide insights into the molecule's stability, reactivity sites, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For aromatic and heterocyclic compounds like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine optimized molecular geometry, bond lengths, and bond angles. semanticscholar.orgthaiscience.info These studies can also predict vibrational frequencies, which can be correlated with experimental infrared spectroscopy data to confirm the molecular structure. mdpi.com Furthermore, DFT is employed to calculate various electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's behavior in electric fields and its potential for non-linear optical applications. nih.gov The molecular electrostatic potential (MEP) maps generated from DFT calculations can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. thaiscience.info

Molecular Orbital Analysis

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the chemical reactivity and kinetic stability of a molecule. nih.govthaiscience.info The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting capability. thaiscience.info The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govacs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the triazole ring and the phenyl group. The precise distribution and energies of these orbitals, calculated using methods like DFT, dictate the molecule's charge transfer properties and its reactivity in chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound over time. By simulating the atomic motions, MD can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in solution). This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. MD simulations can provide information on the rotational barriers around the single bond connecting the aniline and triazole rings, and how these are influenced by solvent effects. The resulting conformational ensembles can be used in further studies, such as ligand-protein docking, to account for molecular flexibility. ijsrset.comajchem-a.com

In Silico Predictions of Molecular Interactions

In silico methods are widely used to predict how a molecule like this compound might interact with biological macromolecules, which is a crucial step in drug discovery.

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ijper.orgekb.egchemmethod.com For this compound and its derivatives, docking studies can be performed against various protein targets to identify potential biological activities. The triazole and aniline moieties can participate in various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, which are critical for stable binding to a protein's active site. pensoft.net For instance, docking studies of similar triazole-containing compounds have been used to investigate their potential as inhibitors of enzymes like cyclin-dependent kinases (CDKs). acs.orgnih.gov The results of these studies, often presented as a binding score, help in prioritizing compounds for further experimental testing. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Data Tables

Table 1: Calculated Electronic Properties of a Hypothetical this compound Derivative This table is illustrative and based on typical values for similar compounds.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Table 2: Example Docking Scores for this compound against Different Protein Kinases This table is for illustrative purposes.

| Protein Target | Binding Energy (kcal/mol) |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.2 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -6.8 |

| Epidermal Growth Factor Receptor (EGFR) | -6.5 |

Role of 4 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecules

The bifunctional nature of 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline, possessing both a nucleophilic amino group and a stable heterocyclic ring, establishes it as a significant building block for elaborate organic structures. Its utility is demonstrated in its role as both a precursor and an intermediate in multistep synthetic pathways.

The presence of the primary aromatic amine (aniline) group allows this compound to serve as a starting point for the synthesis of a wide array of more complex heterocyclic systems. The amine can undergo diazotization followed by coupling reactions, or it can be acylated, alkylated, or used in condensation reactions to build new rings. For instance, aniline (B41778) derivatives are commonly used in the synthesis of quinolines, benzodiazepines, and other fused heterocyclic structures. The 1,2,3-triazole ring is often incorporated into molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.com Synthetic strategies can involve using aniline-derived azides or alkynes to construct the triazole ring as part of a larger synthetic sequence. frontiersin.org This approach has been used to create hybrid molecules combining the triazole core with other heterocycles like oximes and chalcones, which are important intermediates in medicinal chemistry. mdpi.commdpi.com

Beyond forming traditional heterocyclic scaffolds, this compound acts as a crucial intermediate in creating sophisticated, non-polymeric organic architectures. The triazole-aniline framework can be elaborated upon to produce molecules with specific functions, such as those designed for molecular recognition or as components of larger supramolecular assemblies. Research into related 1,2,3-triazole derivatives has shown their utility in forming compounds that mimic natural products, such as hormones, by attaching additional substituted phenyl rings. nih.gov The synthesis of such molecules often involves a modular approach where the triazole-aniline core provides a stable and reliable platform for adding further complexity and functionality. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Triazole-Aniline Precursors

| Precursor Type | Reaction | Resulting Architecture | Reference |

| Aniline-derived azide (B81097) + Phenylacetylene | Cu(I)-catalyzed cycloaddition | 1-Aryl-4-phenyl-1,2,3-triazole | frontiersin.org |

| 1-(1,2,3-triazol-4-yl)ethan-1-one | Condensation with naphthaldehyde | Triazole-containing chalcone | mdpi.com |

| Aniline derivative + 4-[(trimethylsilyl)ethynyl]phenol | Multi-step cycloaddition | 4-(1-Aryl-1H-1,2,3-triazol-4-yl)phenol | nih.gov |

Integration into Polymeric Structures and Macromolecules

The 1,2,3-triazole ring is a desirable component in polymer chemistry due to its high dipole moment, aromaticity, and thermal stability, which can enhance the properties of the resulting materials. nih.gov While research on the direct polymerization of this compound is not extensively documented, its structure is well-suited for incorporation into macromolecules. The primary amine of the aniline moiety can act as a monomeric unit in step-growth polymerization to form polymers such as polyamides, polyimines, or polyurethanes.

Polymers possessing a dense 1,2,3-triazole backbone have been synthesized via CuAAC polymerization of monomers containing both azide and alkyne groups. nih.govmdpi.com These materials are explored for their unique functional properties. mdpi.com The incorporation of the this compound unit, either as a pendant group or within the polymer backbone, could lead to functional polymers with applications in areas such as metal ion scavenging, as the triazole units can act as ligands. nih.gov The development of sequence-defined polymers using the robust chemistry of triazole formation is an active area of research, highlighting the potential for creating advanced materials with precisely controlled structures. rsc.org

Applications in Functional Materials Research (e.g., dyes, photostabilizers, corrosion inhibitors)

The electronic properties and heteroatomic structure of this compound and its derivatives make them candidates for various functional materials.

Dyes: The extended π-conjugated system spanning the phenyl and triazole rings forms a chromophore, the part of a molecule responsible for color. The aniline's amino group acts as a powerful auxochrome, a group that can intensify and modify the color. Aniline-based compounds have a long history in the synthesis of a wide range of dyes. researchgate.net

Photostabilizers: Nitrogen-containing heterocyclic compounds are known to absorb UV radiation and dissipate the energy harmlessly, a key characteristic of photostabilizers. The photophysical properties of metal complexes bearing 1,2,3-triazole ligands have been studied, indicating their potential interaction with light. researchgate.net

Corrosion Inhibitors: Triazole derivatives are highly effective corrosion inhibitors for various metals, particularly in acidic environments. icrc.ac.ir The mechanism involves the adsorption of the molecule onto the metal surface. The nitrogen atoms of the triazole ring, along with the π-electrons of the aromatic systems, can coordinate with the vacant d-orbitals of the metal atoms, forming a protective film. preprints.orgoup.com This film acts as a barrier, isolating the metal from the corrosive medium. Studies on similar triazole and aniline-containing compounds have demonstrated excellent protection efficiency for mild steel. preprints.orgresearchgate.net The planarity of the molecule facilitates efficient packing and coverage on the metal surface.

Table 2: Corrosion Inhibition Efficiency of Structurally Related Triazole Derivatives on Mild Steel in 1M HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Key Finding | Reference |

| 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4-phenyl-1H-1,2,3-triazole | 1.0 mM | 95% | Phenyl substitution at position 4 is more effective than at position 5. | preprints.org |

| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | 0.5 mM | 88.6% | Adsorption follows the Langmuir isotherm, indicating physisorption. | icrc.ac.ir |

| 3-(1,3-oxazol-5-yl)aniline | 0.05 mM | 93.5% | The combination of an aniline moiety and a heterocyclic ring enhances performance. | oup.com |

Design and Synthesis of New Ligands for Catalysis

The 1,2,3-triazole ring is an excellent coordinating moiety for a variety of metal ions, making it a privileged structure in the design of ligands for catalysis and coordination chemistry. mdpi.com The nitrogen atoms N2 and N3 of the 1-substituted 1,2,3-triazole ring can act as donor sites. Phenyl-triazole derivatives have been successfully used as versatile cyclometalating ligands for synthesizing photoactive iridium(III) complexes, which have applications in luminescent materials and photoredox catalysis. nih.gov

The this compound molecule is a valuable precursor for creating more complex multidentate ligands. The aniline group can be synthetically modified to introduce additional donor atoms (e.g., through Schiff base condensation or alkylation with pyridine-containing groups), thereby creating bidentate or tridentate ligands. Such ligands can chelate to a metal center, enhancing the stability and modulating the catalytic activity of the resulting metal complex. The synthesis of tris(pyrazolyl)methane (Tpm) ligands, a well-known class of tridentate ligands, has been accomplished starting from substituted anilines like 4-(trifluoromethyl)aniline, demonstrating the utility of the aniline platform in advanced ligand design. mdpi.com

Future Directions and Emerging Research Avenues for 4 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While effective, future research will likely focus on developing even more sustainable and efficient synthetic protocols.

Key research avenues include:

Green Solvents and Catalysts: Moving away from traditional organic solvents towards water or bio-based solvents is a major goal. Research into heterogeneous catalysts, such as copper nanoparticles supported on materials like chitosan (B1678972) or silica, could lead to easily recoverable and reusable catalytic systems, minimizing waste. researchgate.net The development of metal-free synthesis pathways, potentially under flow conditions, represents another significant step towards sustainability. rsc.org

Continuous Flow Synthesis: Flow chemistry offers enhanced safety, scalability, and control over reaction parameters compared to batch processes. rsc.org Implementing a continuous flow process for the synthesis of 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline could lead to higher yields, improved purity, and safer handling of potentially energetic intermediates like organic azides.

One-Pot Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react sequentially to form the final product without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net Future work could focus on developing an MCR that combines the formation of the azide (B81097), the alkyne, and the cycloaddition step to produce the target molecule.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Heterogeneous Catalysis | Catalyst recyclability, reduced metal leaching, simplified purification | Green Chemistry, Nanomaterials |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, higher yields | Process Chemistry, Chemical Engineering |

| Multicomponent Reactions | Atom economy, reduced waste, operational simplicity | Organic Synthesis, Green Chemistry |

Exploration of Undiscovered Reactivity Profiles

While the individual reactivity of anilines and triazoles is well-documented, their interplay within the this compound framework presents opportunities for discovering novel transformations.

Future research should explore:

Post-Functionalization of the Triazole Ring: The C-H bond on the triazole ring is a target for direct functionalization. Exploring C-H activation/arylation reactions could provide a direct route to more complex, substituted analogues without needing to build them from scratch.

Aniline (B41778) Moiety Transformations: The amino group of the aniline ring is a versatile handle for a wide range of reactions. Future work could investigate its use in advanced coupling reactions (e.g., Buchwald-Hartwig amination) to build larger, conjugated systems. Diazotization of the amine to form a diazonium salt would open pathways to a plethora of other functional groups.

Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands for metal ions. A systematic exploration of the coordination chemistry of this compound with various transition metals could lead to the discovery of novel catalysts, metal-organic frameworks (MOFs), or functional materials.

Advanced Spectroscopic Probes and Characterization Techniques

Thorough characterization is fundamental to understanding the structure-property relationships of any chemical compound. While standard techniques like NMR, IR, and mass spectrometry are routine, advanced methods can provide deeper insights.

Emerging research directions in characterization include:

Solid-State NMR (ssNMR): For studying the compound in its solid, crystalline form, ssNMR can provide detailed information about molecular packing, polymorphism, and intermolecular interactions that are averaged out in solution-state NMR.

Advanced X-Ray Diffraction Techniques: Single-crystal X-ray diffraction provides the definitive molecular structure. mdpi.com Future studies could employ techniques like synchrotron radiation to study very small crystals or to perform in-situ diffraction studies to monitor reactions or phase transitions in real-time.

Computational Spectroscopy: Combining experimental spectroscopic data with high-level computational calculations, such as Density Functional Theory (DFT), can aid in the precise assignment of spectral features and provide insights into the electronic structure and molecular orbitals of the compound. nih.gov

| Technique | Information Gained | Potential Application |

| Solid-State NMR | Polymorphism, crystal packing, intermolecular interactions | Material science, quality control |

| Synchrotron X-Ray Diffraction | High-resolution structures from microcrystals, real-time reaction monitoring | Crystallography, reaction kinetics |

| Computational Chemistry (DFT) | Electronic structure, orbital energies, theoretical spectra prediction | Structure elucidation, property prediction |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the analysis and prediction of molecular properties from large datasets. astrazeneca.comresearchgate.net

Future applications for this compound include:

Predictive Modeling: ML models, such as graph neural networks, can be trained to predict various properties of new, unsynthesized derivatives. astrazeneca.com This allows for the in-silico screening of vast virtual libraries to identify candidates with desired characteristics (e.g., specific electronic properties, solubility) before committing to their synthesis.

Synthesis Planning: AI tools can retrospectively analyze known reactions to propose novel and efficient synthetic routes to the target molecule and its derivatives. This can accelerate the discovery of more sustainable and cost-effective production methods.

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired properties. xjtlu.edu.cn By using this compound as a core scaffold, these models could generate novel structures with enhanced performance for specific applications. Research has already shown the utility of ML in designing novel triazole hybrids for various activities. mdpi.comresearchgate.net

Expanding Applications in Non-Biological Material Innovations

While triazole derivatives are heavily researched in medicinal chemistry, their unique electronic and structural properties make them excellent candidates for advanced materials. mdpi.com The focus for this compound should extend into non-biological applications.

Promising areas for future research are:

Organic Electronics: The conjugated system formed by the aniline and triazole rings suggests potential for use in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells. mdpi.com

Corrosion Inhibitors: The nitrogen atoms in the triazole ring can effectively coordinate to metal surfaces, forming a protective layer. Research into the efficacy of this compound and its derivatives as corrosion inhibitors for steel and other alloys is a promising avenue.

Ligands for Metal-Organic Frameworks (MOFs): The compound can act as a linker molecule to create MOFs. By carefully choosing the metal nodes, it may be possible to create porous materials with tailored properties for applications in gas storage, separation, or catalysis.

Q & A

Q. What are the common synthetic routes for 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A general procedure includes reacting 4-azidoaniline derivatives with terminal alkynes (e.g., propargyl methyl ether) under catalytic Cu(I) conditions. For example, microwave-assisted reactions or optimized solvent systems (e.g., DMF/water mixtures) can enhance reaction efficiency. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of azide to alkyne) and catalyst loading (5–10 mol% CuSO₄·5H₂O with sodium ascorbate as a reducing agent). Post-synthesis purification often employs automated flash chromatography (e.g., PE/EtOAc gradients) to isolate the triazole product .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- HRMS/LC-MS : Confirms molecular weight and purity (e.g., ESI+ mode with calculated vs. observed m/z values) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and regioselectivity (e.g., singlet for triazole protons at δ ~7.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., SHELX programs for refinement; space group P2₁/c for monoclinic systems) .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the structural and electronic properties of this compound derivatives?

Single-crystal X-ray studies reveal:

- Hydrogen-bonding networks : Triazole N-atoms participate in C–H···N interactions (bond lengths ~2.8–3.0 Å), stabilizing supramolecular assemblies .

- Torsional angles : The dihedral angle between the triazole and aniline rings (~15–25°) affects conjugation and electronic properties .

- Disorder modeling : For flexible substituents (e.g., allyl groups), multi-site occupancy refinement with SHELXL resolves electron density ambiguities .

Q. What role does this compound play in medicinal chemistry, particularly in biofilm disruption?

As a PqsR inverse agonist analog, it potentiates antibiotics like tobramycin against Pseudomonas aeruginosa biofilms. Mechanistically, it disrupts quorum-sensing by binding to the PqsR receptor (IC₅₀ ~0.5 µM), inhibiting pyocyanin production. Experimental validation includes:

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

- DFT calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to predict regioselectivity in substitution reactions .

- Molecular dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess aggregation propensity .

- Docking studies (AutoDock Vina) : Screen binding affinities for target proteins (e.g., kinases or biofilm regulators) .

Q. How do contradictory data arise in synthetic yields or biological activity, and how can they be resolved?

Discrepancies often stem from:

- Reaction conditions : Microwave vs. conventional heating alters reaction kinetics (e.g., 70% vs. 50% yield for identical substrates) .

- Analytical thresholds : LC-MS detection limits may miss low-abundance byproducts, requiring orthogonal methods like ¹⁹F NMR for fluorinated analogs .

- Crystallographic disorder : Overlapping electron density in X-ray data (e.g., allyl group disorder) necessitates multi-conformer refinement in SHELXL .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for CuAAC Reactions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Cu(I) Catalyst | 5–10 mol% | Avoids over-oxidation |

| Solvent System | DMF/H₂O (3:1) | Enhances regioselectivity |

| Reaction Time | 4–6 h (RT) | Minimizes side products |

| Purification | PE/EtOAc (7:3) | Isolates triazole core |

Q. Table 2: Comparative Crystallographic Data

| Derivative | Space Group | Bond Length (C–N, Å) | Dihedral Angle (°) |

|---|---|---|---|

| Allyl-substituted | P2₁/c | 1.34 (triazole N1–C2) | 18.2 |

| Methoxy-substituted | P2₁ | 1.33 (triazole N2–C3) | 22.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.